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Compound of Interest

Compound Name: ML345

Cat. No.: B571563

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML345, a potent and selective small-
molecule inhibitor of the Insulin-Degrading Enzyme (IDE). The information presented herein is
intended to equip researchers and drug development professionals with a comprehensive
understanding of ML345's biochemical properties, target engagement, and the experimental
methodologies used for its characterization.

Core Properties of ML345

ML345 is a small-molecule inhibitor that demonstrates high potency and selectivity for the
insulin-degrading enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type
2 diabetes and Alzheimer's disease.[1] The probe was identified through an ultra-high-
throughput screening (UHTS) campaign and subsequent medicinal chemistry optimization.[1]

Mechanism of Action: ML345 acts as a covalent inhibitor, specifically targeting the cysteine
residue at position 819 (Cys819) within the IDE active site.[1] This targeted covalent
modification leads to the effective inhibition of the enzyme's proteolytic activity.

Quantitative Potency and Selectivity Data

The potency and selectivity of ML345 have been characterized through a series of biochemical
and cellular assays. The key quantitative data are summarized in the tables below.
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Parameter Value Assay Type Notes
) ) Inhibition of
IC50 188 nM Biochemical Assay ]
recombinant IDE.
Inhibition of
EC50 188 nM Cellular Assay endogenous IDE in

HEK293T cells.[2]

Table 1: Potency of ML345 against Insulin-Degrading Enzyme (IDE)

Enzyme/Target Inhibition/Activity Assay Type Notes
o Tested as a
o No significant ) ) ) ]
Neprilysin (NEP) o Biochemical Assay representative zinc-
inhibition

metalloprotease.

_ Demonstrates
) o Proteome-wide o
Panel of Cysteine- >10-fold selectivity for _ o selectivity for IDE over
] Cysteine Reactivity )
Reactive Enzymes IDE . other enzymes with
Profiling

reactive cysteines.[2]

Table 2: Selectivity Profile of ML345

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Primary High-Throughput Screening (HTS) Assay

This fluorescence polarization (FP) based assay was employed for the initial identification of
IDE inhibitors from a large chemical library.

e Principle: The assay measures the change in polarization of a fluorescently labeled substrate
upon cleavage by IDE. A small, rapidly rotating fluorescent substrate has a low polarization
value. When bound to the larger IDE enzyme, its rotation slows, and the polarization value
increases. Cleavage of the substrate by IDE releases a small fluorescent fragment, leading
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to a decrease in polarization. Inhibitors of IDE prevent this cleavage, thus maintaining a high
polarization signal.

e Reagents:

o Assay Buffer: Specific composition not publicly detailed.

o Enzyme: Recombinant human IDE.

o Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag
(FABB).

e Procedure:

[¢]

Test compounds were pre-incubated with recombinant IDE in assay buffer.

[¢]

The FABB substrate was added to initiate the enzymatic reaction.

[e]

The reaction was incubated at room temperature for a specified period.

o

Fluorescence polarization was measured using a suitable plate reader.

[¢]

A decrease in the polarization signal indicated enzymatic activity, while a sustained high
signal indicated inhibition.

Biochemical IC50 Determination Assay

This cell-free assay was used to determine the half-maximal inhibitory concentration (IC50) of
ML345 against purified IDE.

e Principle: Similar to the primary HTS assay, this is a fluorescence polarization-based
method.

e Reagents:
o Assay Buffer: Specific composition not publicly detailed.

o Enzyme: Recombinant human IDE.
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o Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag
(FABB).

o Test Compound: ML345 serially diluted.

e Procedure:

[e]

A dilution series of ML345 was prepared.

ML345 dilutions were incubated with recombinant IDE.

o

[¢]

The FABB substrate was added to start the reaction.

[¢]

After incubation, fluorescence polarization was measured.

[e]

IC50 values were calculated by fitting the dose-response data to a four-parameter
logistical equation.

Cellular EC50 Determination Assay

This assay was performed to confirm the activity of ML345 on endogenous IDE within a cellular
context.

o Principle: This assay also utilizes the fluorescence polarization principle but with live cells
providing the source of IDE.

e Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
e Reagents:
o Cell Culture Medium: Standard growth medium for HEK293T cells.

o Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag
(FABB).

o Test Compound: ML345 serially diluted.

e Procedure:
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HEK293T cells were seeded in microplates.
Cells were treated with a dilution series of ML345 and incubated.
The FABB substrate was added to the cells.

After an incubation period, the fluorescence polarization of the supernatant or cell lysate
was measured.

EC50 values were determined from the resulting dose-response curves.

Cysteine Reactivity Profiling

To assess the selectivity of ML345 for IDE over other cysteine-containing proteins, a proteome-

wide cysteine reactivity profiling study was conducted.

e Principle: This method uses activity-based protein profiling (ABPP) with a broad-spectrum

cysteine-reactive probe to label accessible and reactive cysteine residues across the

proteome. Competition with a test compound (ML345) that covalently binds to specific

cysteines prevents their labeling by the probe. The reduction in labeling of a particular

protein in the presence of the test compound is quantified by mass spectrometry to

determine selectivity.

e Procedure:

[e]

A cell lysate or proteome extract was treated with ML345 at various concentrations.

A broad-spectrum, alkyne-tagged cysteine-reactive probe was then added to the treated
proteome.

The labeled proteins were then "clicked" to a reporter tag (e.g., biotin-azide) for
enrichment.

Enriched proteins were digested, and the resulting peptides were analyzed by liquid
chromatography-mass spectrometry (LC-MS/MS).

The relative abundance of labeled cysteine-containing peptides was compared between
ML345-treated and vehicle-treated samples to identify the off-target proteins that ML345
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interacts with.

Visualizations

The following diagrams illustrate key pathways and workflows related to the characterization of

ML345.
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Caption: IDE Signaling and Inhibition by ML345.
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Caption: Fluorescence Polarization Assay Principle.
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Caption: Cysteine Reactivity Profiling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK148499/
https://www.ncbi.nlm.nih.gov/books/NBK148499/
https://www.researchgate.net/publication/353140443_In_a_Mouse_Model_of_Type_2_Diabetes_and_Peripheral_Artery_Disease_Modulation_of_MirR29a_and_ADAM12_Reduced_Post_-Ischemic_Skeletal_Muscle_Injury_Improved_Perfusion_Recovery_and_Skeletal_Muscle_Functio
https://www.benchchem.com/product/b571563#ml345-target-selectivity-and-potency
https://www.benchchem.com/product/b571563#ml345-target-selectivity-and-potency
https://www.benchchem.com/product/b571563#ml345-target-selectivity-and-potency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b571563?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

